tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate
CAS No.: 1263315-81-6
Cat. No.: VC8459098
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1263315-81-6 |
---|---|
Molecular Formula | C12H24N2O2 |
Molecular Weight | 228.33 g/mol |
IUPAC Name | tert-butyl N-(2-pyrrolidin-3-ylpropan-2-yl)carbamate |
Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4,5)9-6-7-13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15) |
Standard InChI Key | MNIHYAVDKLMINM-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC(C)(C)C1CCNC1 |
Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)C1CCNC1 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate integrates a pyrrolidine ring substituted at the 3-position with a propan-2-yl group, which is further functionalized with a Boc-protected amine. The pyrrolidine ring adopts an envelope conformation, while the Boc group introduces steric bulk to protect the amine during synthetic reactions . Key physicochemical properties are summarized below:
Property | Value |
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CAS Registry Number | 1374658-31-7 |
Molecular Formula | |
Molecular Weight | 242.36 g/mol |
MDL Number | MFCD24856459 |
Notably, experimental data on melting point, boiling point, and solubility remain unreported in the literature, likely due to its primary use as an intermediate rather than a standalone therapeutic agent.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate involves multi-step protocols common in heterocyclic chemistry. A representative route, adapted from pyrazolo[1,5-a]pyrimidine derivative synthesis , proceeds as follows:
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Boc Protection: A pyrrolidine precursor undergoes Boc protection using di-tert-butyl dicarbonate () in the presence of a base such as triethylamine.
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Alkylation: The protected amine is alkylated with 2-bromopropane to introduce the propan-2-yl substituent.
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Cyclization and Functionalization: Subsequent steps may involve cyclization reactions or coupling with aromatic acids, as seen in the synthesis of respiratory syncytial virus (RSV) inhibitors .
For example, in the preparation of RSV fusion protein inhibitors, intermediates analogous to tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate were synthesized via nucleophilic substitution reactions between chlorinated pyrazolopyrimidines and Boc-protected amines .
Applications in Medicinal Chemistry
Role in Antiviral Drug Development
tert-Butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate derivatives have been investigated as RSV fusion protein inhibitors. In one study, pyrazolo[1,5-a]pyrimidine analogs bearing similar Boc-protected amines demonstrated sub-nanomolar half-maximal effective concentration () values, rivaling the potency of clinical candidates like presatovir . The pyrrolidine ring’s conformational flexibility enables optimal positioning of pharmacophores within the RSV F protein binding pocket, enhancing inhibitory activity.
Protease Inhibition
The compound’s amine functionality, when deprotected, can coordinate with catalytic residues in protease active sites. For instance, tert-butyl carbamates are recurrent motifs in hepatitis C virus (HCV) NS3/4A protease inhibitors, where they improve metabolic stability and oral bioavailability .
Comparative Analysis with Structural Analogs
To contextualize its chemical behavior, tert-butyl (2-(pyrrolidin-3-yl)propan-2-yl)carbamate is compared with tert-butyl N-[2-(pyrrolidin-3-yl)ethyl]carbamate (PubChem CID: 21955469) :
Property | Target Compound | Analog (CID: 21955469) |
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Molecular Formula | ||
Molecular Weight | 242.36 g/mol | 214.30 g/mol |
Key Structural Feature | Propan-2-yl substituent | Ethyl linker between pyrrolidine and Boc group |
The propan-2-yl group in the target compound introduces greater steric hindrance, potentially altering reactivity in coupling reactions compared to the ethyl-linked analog .
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